N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide
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Overview
Description
N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with N-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as non-small cell lung cancer (NSCLC).
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidines: Known for their kinase inhibitory activity and used in cancer therapy.
Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used to treat leukemia and other cancers.
Uniqueness
N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide stands out due to its specific structural features that allow for selective binding to certain kinase enzymes. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-5-10(16)15(4)8-9-6-7-12-11(13-9)14(2)3/h5-7H,1,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQAQUZVJKBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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